2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene core, a phenoxyacetyl group, and a dioxidotetrahydrothiophenyl moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzothiophene core, followed by the introduction of the phenoxyacetyl group and the dioxidotetrahydrothiophenyl moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenoxyacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{[(2,6-dimethylphenoxy)acetyl]amino}-3-hydroxy-5-amino-1,6-diphenylhexane: Shares the phenoxyacetyl group but differs in the core structure.
N-[(2,6-dimethylphenoxy)acetyl]amino-4-hydroxy-1,6-diphenyl-2-hexanyl: Similar in having the phenoxyacetyl group but with a different backbone.
Uniqueness
The uniqueness of 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its combination of functional groups and core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
618078-88-9 |
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Molecular Formula |
C23H28N2O5S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H28N2O5S2/c1-14-6-5-7-15(2)21(14)30-12-19(26)25-23-20(17-8-3-4-9-18(17)31-23)22(27)24-16-10-11-32(28,29)13-16/h5-7,16H,3-4,8-13H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
ASWIIAQEMZDKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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